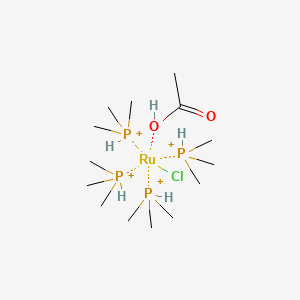
Acetic acid;chlororuthenium;trimethylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate is generally prepared by reacting ruthenium(III) chloride with trimethylphosphine. A typical method involves reacting ruthenium(III) chloride with a major amount of trimethylphosphine in an acetate solvent to give the desired product . The reaction conditions typically include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger quantities of ruthenium(III) chloride and trimethylphosphine, along with industrial-grade solvents and reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The acetate and chloride ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or sodium borohydride for reduction. Substitution reactions often involve the use of other phosphine ligands or carbonyl compounds under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) complexes, while reduction reactions may produce ruthenium(0) or ruthenium(I) species. Substitution reactions can result in a variety of ruthenium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its potential use in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Mecanismo De Acción
The mechanism by which chlorotetrakis(trimethylphosphine)ruthenium(II) acetate exerts its effects involves its ability to coordinate with various ligands and substrates. The compound can activate small molecules, such as hydrogen or carbon monoxide, through coordination to the ruthenium center. This activation facilitates various catalytic processes, including hydrogenation and carbonylation reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Chlorotetrakis(trimethylphosphine)ruthenium(II) acetate can be compared with other similar ruthenium complexes, such as:
Ruthenium(II) carbonyl complexes: These complexes also exhibit catalytic activity in various organic reactions but differ in their ligand environment and reactivity.
Ruthenium(III) chloride: This compound is a common starting material for the synthesis of various ruthenium complexes, including chlorotetrakis(trimethylphosphine)ruthenium(II) acetate.
Ruthenium(II) phosphine complexes: These complexes have similar catalytic properties but may differ in their ligand composition and stability.
The uniqueness of chlorotetrakis(trimethylphosphine)ruthenium(II) acetate lies in its specific ligand environment, which provides a balance of stability and reactivity, making it a versatile catalyst for various applications.
Propiedades
Fórmula molecular |
C14H44ClO2P4Ru+4 |
|---|---|
Peso molecular |
504.9 g/mol |
Nombre IUPAC |
acetic acid;chlororuthenium;trimethylphosphanium |
InChI |
InChI=1S/4C3H9P.C2H4O2.ClH.Ru/c4*1-4(2)3;1-2(3)4;;/h4*1-3H3;1H3,(H,3,4);1H;/q;;;;;;+1/p+3 |
Clave InChI |
ZFYDWOCBCWZINL-UHFFFAOYSA-Q |
SMILES canónico |
CC(=O)O.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.C[PH+](C)C.Cl[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-benzylideneamino]pyrazine-2-carboxamide](/img/structure/B14094903.png)
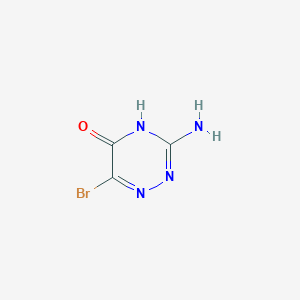
![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094913.png)
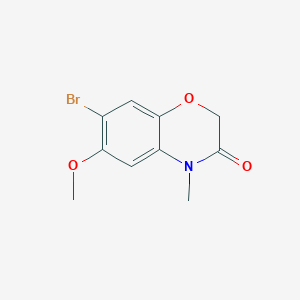
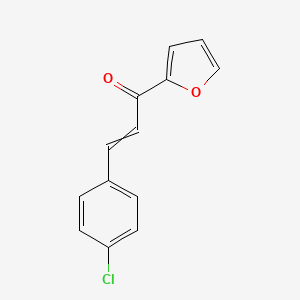
![1-(3-Bromophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094924.png)
![[8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetic acid](/img/structure/B14094931.png)

![4-amino-1-[(5S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoropyrimidin-2-one](/img/structure/B14094935.png)
![{1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14094936.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14094939.png)
![3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B14094946.png)
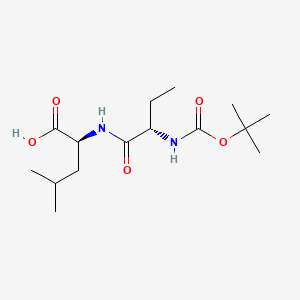
![N'-[(Z)-(3-hydroxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14094957.png)
